methyl 3-(3-oxocyclohexyl)propanoate
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Overview
Description
Methyl 3-(3-oxocyclohexyl)propanoate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexanone and is characterized by the presence of a methyl ester group and a ketone functional group on a cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-oxocyclohexyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-oxocyclohexyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by acidification and esterification with methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to reflux, and the product is purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-oxocyclohexyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Ammonia (NH3) or primary amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(3-oxocyclohexyl)propanoic acid.
Reduction: 3-(3-hydroxycyclohexyl)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-oxocyclohexyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its structural features make it a candidate for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals. Its ester group contributes to its pleasant odor, making it useful in the formulation of perfumes and cosmetics.
Mechanism of Action
The mechanism of action of methyl 3-(3-oxocyclohexyl)propanoate depends on its specific application. In chemical reactions, the ester and ketone functional groups are key sites for reactivity. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, while the ketone group can participate in nucleophilic addition reactions.
In biological systems, the compound may interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Methyl 3-(3-oxocyclohexyl)propanoate can be compared to other similar compounds such as:
Methyl 3-(2-oxocyclohexyl)propanoate: This compound has a similar structure but differs in the position of the ketone group on the cyclohexane ring.
Ethyl 3-(3-oxocyclohexyl)propanoate: This compound has an ethyl ester group instead of a methyl ester group, which can affect its reactivity and physical properties.
Cyclohexanone derivatives: Other derivatives of cyclohexanone with different substituents on the ring can provide insights into the effects of structural modifications on reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, and its potential biological activity opens up possibilities for pharmaceutical applications. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.
Properties
CAS No. |
26845-42-1 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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